

Synthesis of 1-Phenylguanidine Carbonate from Aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylguanidine carbonate**

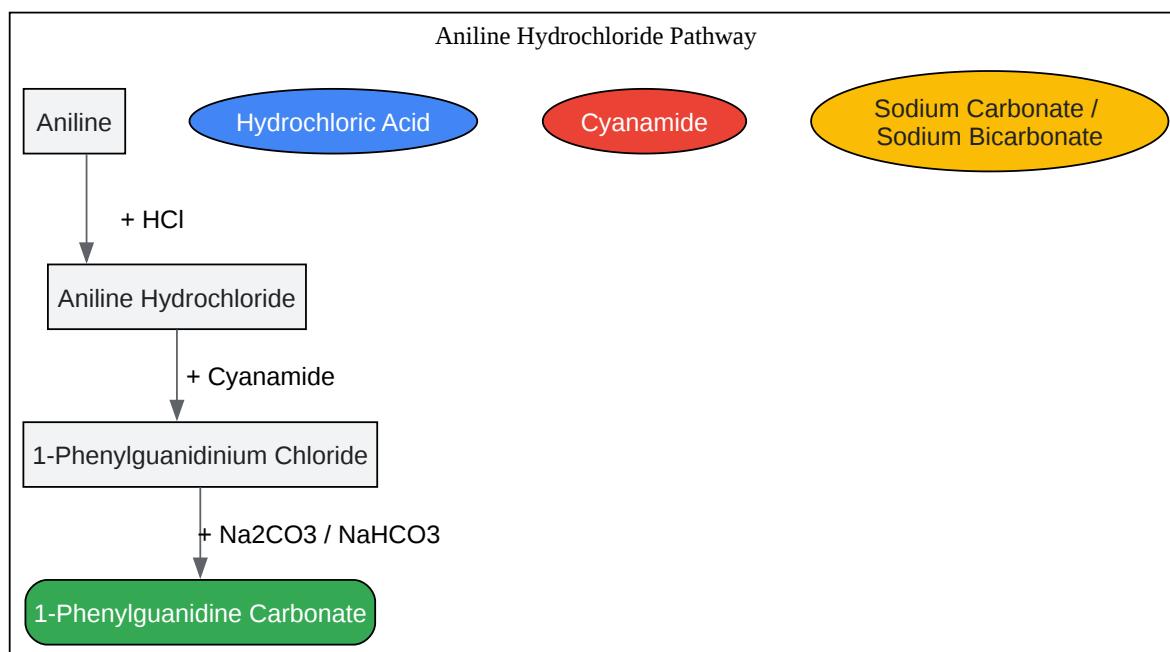
Cat. No.: **B082822**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **1-phenylguanidine carbonate**, a versatile intermediate in the production of pharmaceuticals and agrochemicals.^[1] The document details the prevalent synthetic methodologies, presents key quantitative data, and offers comprehensive experimental protocols.

Introduction


1-Phenylguanidine and its salts are crucial building blocks in organic synthesis.^{[2][3]} Specifically, **1-phenylguanidine carbonate** is utilized in the preparation of various bioactive compounds, including fungicides like cyprodinil and potential kinase inhibitors.^[2] This guide focuses on the primary manufacturing processes starting from aniline, a readily available raw material.

Synthetic Pathways

Two primary pathways for the synthesis of **1-phenylguanidine carbonate** from aniline have been established in the chemical literature. The first, and more traditional method, involves the formation of aniline hydrochloride as an intermediate. A second, more recent approach utilizes carbon dioxide directly in the reaction sequence.

Aniline Hydrochloride Pathway

The most common industrial synthesis involves the reaction of aniline with hydrochloric acid to form aniline hydrochloride. This salt is then reacted with an aqueous solution of cyanamide to yield 1-phenylguanidinium chloride. The final product, **1-phenylguanidine carbonate**, is precipitated by the addition of an alkali metal carbonate or bicarbonate.^[4] A significant advantage of this process is the ability to achieve high yields, often exceeding 90%.^[4] Careful control of pH is crucial for minimizing the formation of by-products and maximizing purity.^[4]

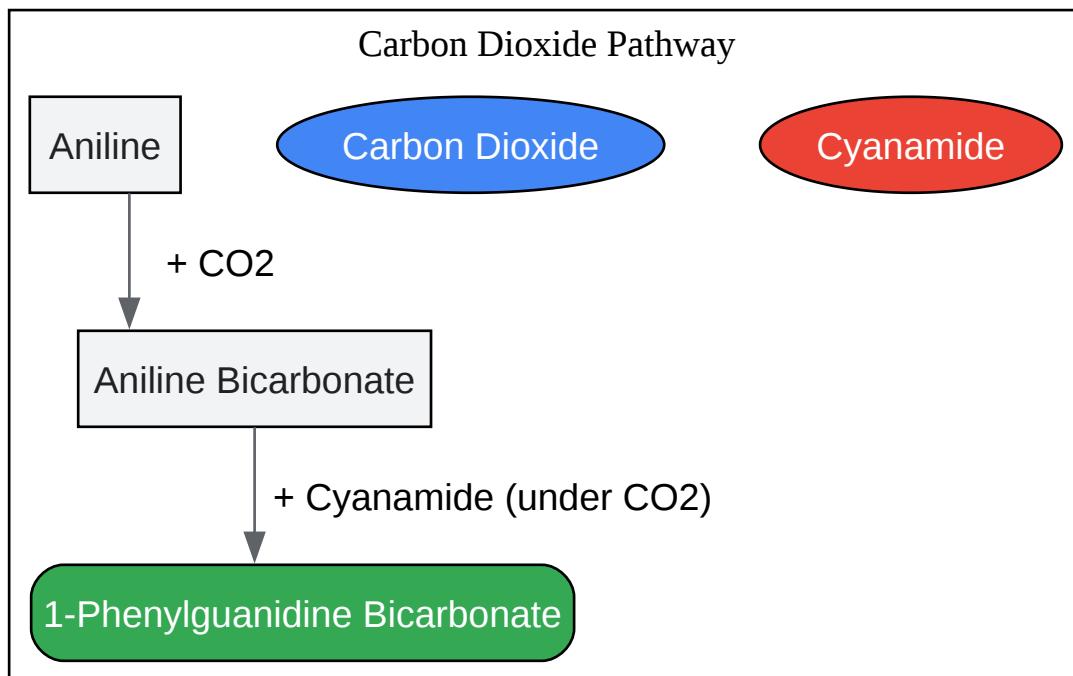

[Click to download full resolution via product page](#)

Figure 1: Aniline Hydrochloride Pathway for **1-Phenylguanidine Carbonate** Synthesis.

Carbon Dioxide Pathway

An alternative synthetic route involves the reaction of aniline with carbon dioxide to form an aniline bicarbonate intermediate.^[5] This is then reacted with a cyanamide solution, also under

a carbon dioxide atmosphere, to produce 1-phenylguanidine bicarbonate. This method is promoted as being more environmentally friendly by reducing the use of hydrochloric acid and minimizing waste streams.^[5] The reported yields for this process are also high, with purities reaching over 99%.^[5]

[Click to download full resolution via product page](#)

Figure 2: Carbon Dioxide Pathway for 1-Phenylguanidine Bicarbonate Synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the synthesis of **1-phenylguanidine carbonate** and bicarbonate.

Table 1: Reaction Conditions and Yields for the Aniline Hydrochloride Pathway

Parameter	Value	Reference
Aniline to Cyanamide Molar Ratio	1 : 1.1 - 1.25	[4]
Reaction Temperature	85 - 100 °C (reflux)	[4]
pH Range	2 - 3	[4]
Yield (based on aniline)	92.7 - 94.5%	[4]
Product Melting Point	147 - 152 °C (decomposition)	[4]
Purity (free base)	66.8 - 77.4%	[4]

Table 2: Reaction Conditions and Yields for the Carbon Dioxide Pathway

Parameter	Value	Reference
Aniline to Cyanamide Molar Ratio	1 : 1.1 - 1.5	[5]
Neutralization Temperature	10 - 20 °C	[5]
Reaction Temperature	60 - 80 °C	[5]
pH Range	6 - 8	[5]
Yield	> 85%	[5]
Purity	> 99%	[5]
Drying Temperature	50 - 60 °C (vacuum)	[5]

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic pathways.

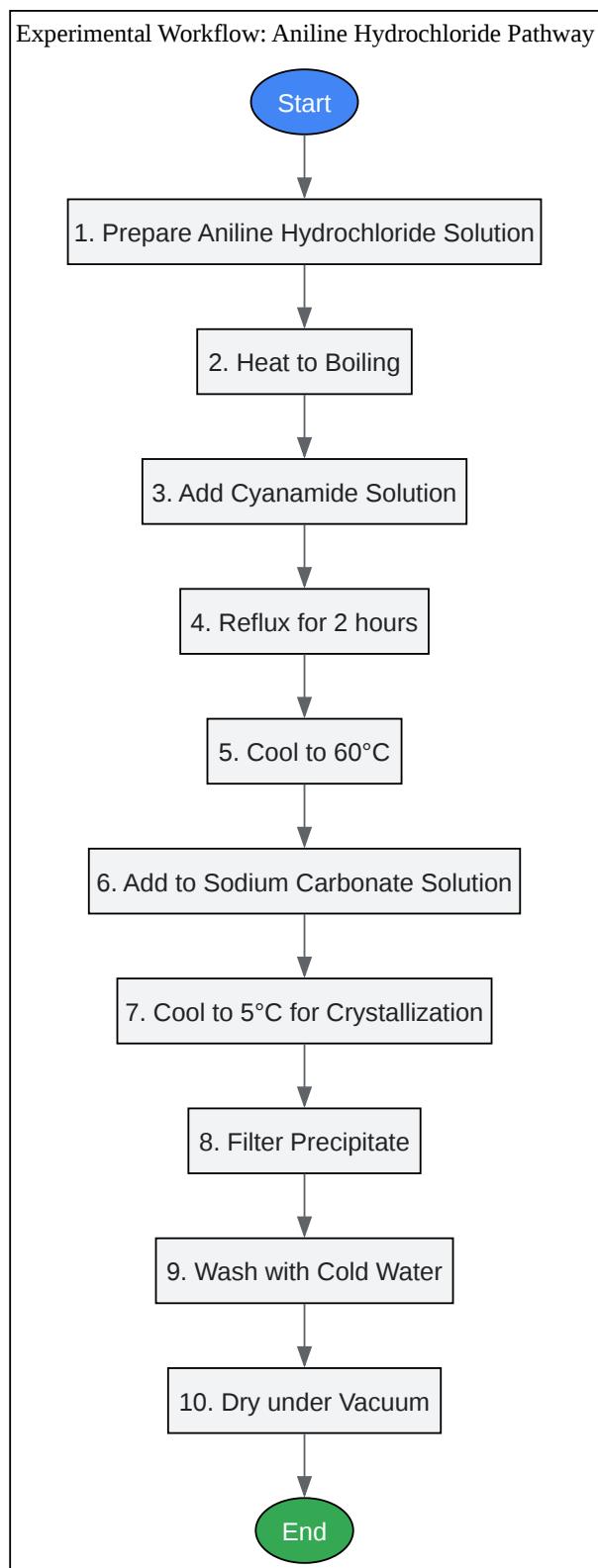
Protocol for the Aniline Hydrochloride Pathway

This protocol is a synthesized representation based on the procedures outlined in patent literature.[4]

Step 1: Formation of Aniline Hydrochloride

- To a reaction vessel equipped with external cooling, add 98.2 g (1.0 mol) of aniline and 84 g of water.
- While stirring and cooling, slowly add 114.1 g of 32% hydrochloric acid. Maintain the temperature below 30°C.

Step 2: Guanylation Reaction


- Heat the aniline hydrochloride solution to boiling (approximately 100°C).
- Over a period of 30 minutes, add 104.6 g (1.25 mol) of a 50% aqueous cyanamide solution.
- Maintain the mixture at reflux for 2 hours.
- (Optional) Add 4.8 g of activated carbon and stir for 15 minutes. Filter the hot solution to remove the activated carbon.

Step 3: Precipitation of **1-Phenylguanidine Carbonate**

- In a separate vessel, prepare a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water.
- Cool the 1-phenylguanidinium chloride solution to 60°C and add it to the sodium carbonate solution over 30 minutes with stirring.
- Cool the resulting suspension to 5°C to complete crystallization.

Step 4: Isolation and Drying

- Filter the crystalline precipitate.
- Wash the filter cake with cold water.
- Dry the product at 70°C under vacuum (30 mbar).

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for the Aniline Hydrochloride Pathway.

Protocol for the Carbon Dioxide Pathway

This protocol is based on the methodology described in the patent literature.[\[5\]](#)

Step 1: Neutralization Reaction

- In a reactor, combine aniline and the mother liquor from a previous batch in a mass ratio of 1:3 to 1:6.
- Cool the mixture to 10-20°C.
- Bubble carbon dioxide gas through the solution for 1-2 hours, maintaining the pH between 6 and 8, to form aniline bicarbonate. Monitor the disappearance of aniline using liquid chromatography.

Step 2: Addition Reaction

- Heat the reaction mixture to 60-80°C.
- Slowly add a cyanamide solution (molar ratio of aniline to cyanamide is 1:1.1-1.5) while continuously bubbling carbon dioxide through the system.
- Stir the reaction for 5-6 hours at this temperature.

Step 3: Crystallization and Isolation

- Cool the reaction mixture to 25-30°C over a period of 1-2 hours.
- Continue cooling to 0-5°C and hold for 30 minutes to complete crystallization.
- Filter the product.

Step 4: Washing and Drying

- Wash the filter cake three times with water at 0-10°C. The mother liquor can be recycled.
- Dry the product under vacuum (-0.05 to -0.07 MPa) at 50-60°C.

Conclusion

The synthesis of **1-phenylguanidine carbonate** from aniline can be achieved through multiple high-yielding pathways. The choice between the traditional aniline hydrochloride method and the more recent carbon dioxide-based approach will depend on factors such as cost, environmental considerations, and available equipment. Both methods, when carefully controlled, provide a product of sufficient purity for subsequent use in pharmaceutical and agrochemical applications. Further optimization of reaction conditions may be possible to improve yields and reduce cycle times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylguanidine carbonate (2:1) | Alzchem Group [alzchem.com]
- 2. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
- 3. Phenylguanidine carbonate salt | 14018-90-7 [amp.chemicalbook.com]
- 4. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 5. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of 1-Phenylguanidine Carbonate from Aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082822#1-phenylguanidine-carbonate-synthesis-from-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com